molecular formula C12H19NO5S2 B12401527 Dimethenamid ESA-d6

Dimethenamid ESA-d6

Cat. No.: B12401527
M. Wt: 327.5 g/mol
InChI Key: YMYKMSAZEZQEER-XERRXZQWSA-N
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Description

Dimethenamid ESA-d6 is a deuterium-labeled version of Dimethenamid ESA. It is primarily used as a stable isotope-labeled compound in scientific research. The deuterium labeling allows for precise tracking and quantification in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dimethenamid ESA-d6 involves the incorporation of deuterium atoms into the Dimethenamid ESA molecule. This process typically includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of specialized equipment to handle deuterium and maintain the integrity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

Dimethenamid ESA-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Dimethenamid ESA-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Dimethenamid ESA-d6 exerts its effects through its labeled counterpart, Dimethenamid ESA. The mechanism involves the inhibition of very long chain fatty acid synthesis, which is crucial for cell membrane integrity and function. This inhibition disrupts cellular processes, leading to the herbicidal effects observed .

Comparison with Similar Compounds

Similar Compounds

  • Acetochlor ESA
  • Alachlor ESA
  • Flufenacet ESA
  • Metolachlor ESA
  • Propachlor ESA
  • Butachlor ESA
  • Dimethachlor ESA

Uniqueness

Dimethenamid ESA-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This feature distinguishes it from other similar compounds that do not have isotope labeling .

Properties

Molecular Formula

C12H19NO5S2

Molecular Weight

327.5 g/mol

IUPAC Name

2-[[4-methyl-2-(trideuteriomethyl)thiophen-3-yl]-(1,1,1-trideuterio-3-methoxypropan-2-yl)amino]-2-oxoethanesulfonic acid

InChI

InChI=1S/C12H19NO5S2/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17/h6,9H,5,7H2,1-4H3,(H,15,16,17)/i2D3,3D3

InChI Key

YMYKMSAZEZQEER-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CS1)C)N(C(COC)C([2H])([2H])[2H])C(=O)CS(=O)(=O)O

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C

Origin of Product

United States

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